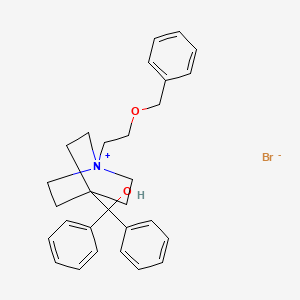
Umeclidinium bromide
Número de catálogo B1683725
Peso molecular: 508.5 g/mol
Clave InChI: PEJHHXHHNGORMP-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08853404B2
Procedure details


1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (0.020 g, 0.068 mmol) was diluted in CHCl3 (1.8 mL) and dispensed directly into a 1 dram vial containing 2-bromoethyl phenylmethyl ether (0.022 g, 0.102 mmol). CH3CN (1.2 mL) was added; the vial was fitted with a stirring bar and capped. The reaction was stirred and heated at 60° C. for 24 h. The contents of the vial were transferred (after removal of stirring bar) into a polypropylene tube and concentrated under Nitrogen. The crude product was collected on a polypropylene tube frit. Excess bromide was removed by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL). The product was then dried under vacuum to give the title compound (0.008 g, 23.8%).



Identifiers


|
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][C:4]([C:9]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[OH:10])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[C:23]1([CH2:29][O:30][CH2:31][CH2:32][Br:33])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CC#N>C(Cl)(Cl)Cl>[Br-:33].[OH:10][C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:4]12[CH2:5][CH2:6][N+:1]([CH2:32][CH2:31][O:30][CH2:29][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)([CH2:2][CH2:3]1)[CH2:8][CH2:7]2 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.02 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.022 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)COCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vial was fitted with a stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
capped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(after removal of stirring bar) into a polypropylene tube
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under Nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was collected on a polypropylene tube frit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess bromide was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing the crude product with EtOAc (5×2 mL) and Hexane (5×2 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].OC(C12CC[N+](CC1)(CC2)CCOCC2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.008 g | |
| YIELD: PERCENTYIELD | 23.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

